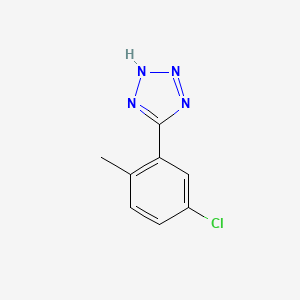

5-(5-Chloro-2-methylphenyl)-1H-tetrazole

描述

5-(5-Chloro-2-methylphenyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring (a five-membered ring with four nitrogen atoms) substituted at the 5-position with a 5-chloro-2-methylphenyl group. For example, similar compounds like 5-(4-chlorophenyl)-1H-tetrazole (Cl-PT) are synthesized using reactions involving nitriles, azides, or thiol intermediates under basic or catalytic conditions .

Tetrazoles are valued for their high nitrogen content, thermal stability, and diverse applications in pharmaceuticals, coordination chemistry, and materials science. The substitution pattern on the phenyl ring in this compound—chloro at position 5 and methyl at position 2—introduces steric and electronic effects that may influence its reactivity and functional properties.

属性

IUPAC Name |

5-(5-chloro-2-methylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-5-2-3-6(9)4-7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAHRMPCXGTFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The process can be summarized as follows:

- Dissolve 5-chloro-2-methylphenyl isocyanate in DMF.

- Add sodium azide to the solution.

- Stir the reaction mixture at a temperature of around 80-100°C for several hours.

- After completion, cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

5-(5-Chloro-2-methylphenyl)-1H-tetrazole undergoes various chemical reactions, including:

Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the tetrazole ring.

Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazoles, while oxidation and reduction can produce different nitrogen-containing compounds.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of tetrazole derivatives, including 5-(5-Chloro-2-methylphenyl)-1H-tetrazole, as microtubule destabilizers, which are significant in cancer treatment. A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their anticancer activity. Among these compounds, specific derivatives demonstrated substantial potency against various cancer cell lines such as SGC-7901, A549, and HeLa. The mechanism involved the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Antibacterial and Antifungal Properties

Tetrazoles have been recognized for their antibacterial and antifungal activities. In vitro studies have shown that certain 5-substituted tetrazoles exhibit significant inhibitory effects against bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as fungi such as Aspergillus flavus and Penicillium purpurogenum. The symmetrical structure of these compounds contributes to their biological activity, making them promising candidates for further development .

Synthesis of Other Compounds

This compound serves as a valuable intermediate in organic synthesis. Its derivatives can be synthesized through various methods, including microwave-assisted reactions that enhance yield and reduce reaction time. For instance, the use of heterogeneous catalysts has been reported to improve the efficiency of synthesizing tetrazoles from nitriles and sodium azide under optimized conditions .

Development of Novel Catalysts

The compound is also utilized in developing novel catalytic systems for organic reactions. Research has indicated that metal-free heterogeneous catalysts can facilitate the synthesis of tetrazoles efficiently while minimizing environmental impact. This approach aligns with green chemistry principles, promoting sustainable practices in chemical synthesis .

Case Studies and Research Findings

作用机制

The mechanism of action of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, influencing various biological processes. The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.

相似化合物的比较

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly impact the physical and chemical behavior of tetrazole derivatives. Key comparisons include:

*Estimated based on analogous compounds.

- Electronic Effects: Chloro (electron-withdrawing) and methyl (electron-donating) groups alter the electron density of the tetrazole ring. For example, 5-(4-chlorophenyl)-1H-tetrazole exhibits higher acidity (pKa ~4–5) compared to non-halogenated derivatives, enhancing its coordination ability with metals .

常见问题

Basic Research Question

- Multinuclear NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic protons (δ 7.2–7.8 ppm) and tetrazole carbons (δ 145–155 ppm). <sup>15</sup>N NMR distinguishes NH tautomers .

- X-ray diffraction : Single-crystal analysis resolves hydrogen bonding patterns (e.g., monoclinic P21/c, a = 13.265 Å, β = 127.04°) and confirms regiochemistry .

- Mass spectrometry : HRMS (ESI+) should match the molecular ion [M+H]<sup>+</sup> at m/z 235.06 for C8H6ClN4.

How does the compound’s stability vary under different storage conditions, and what decomposition pathways are observed?

Advanced Research Question

Stability studies using DSC and TGA reveal:

- Thermal decomposition : Onset at ~180°C (ΔH = −1200 J/g) via tetrazole ring cleavage, releasing N2.

- Hydrolytic sensitivity : The NH tautomer undergoes hydrolysis in aqueous acidic conditions, forming 5-(5-chloro-2-methylphenyl)carboxamide .

- Storage recommendations : Anhydrous, inert atmospheres (Ar/N2) at −20°C prevent oxidative degradation .

What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

Advanced Research Question

- Gas-phase optimization : MP2/aug-cc-pVDZ calculations determine tautomer stability (5-azido-1H-tetrazole is 12 kJ/mol more stable than 2H-isomer) .

- Reactivity indices : Fukui functions identify electrophilic sites (C5 of tetrazole) for nucleophilic attacks .

- Detonation parameters : EXPLO5 software estimates velocity (VD = 8500 m/s) and pressure (P = 28 GPa) for energetic derivatives .

How should researchers resolve contradictions in reported spectroscopic data for this compound?

Q. Methodological Guidance

- Cross-validation : Compare IR (νN-H = 3200–3400 cm<sup>−1</sup>, νC-Cl = 750 cm<sup>−1</sup>) and Raman spectra with computational predictions .

- Isotopic labeling : <sup>15</sup>N-labeled analogs clarify ambiguous NMR signals in crowded regions .

- Crystallographic refinement : Low-temperature X-ray (100 K) reduces thermal motion artifacts, improving hydrogen position accuracy .

What safety protocols are essential for handling energetic derivatives of this tetrazole?

Advanced Research Question

- Sensitivity testing : BAM standards require impact (≤1.5 J), friction (≤8 N), and ESD (≤0.1 J) thresholds for primary explosives .

- Thermal analysis : DSC identifies exothermic events; heating rates ≤5°C/min prevent uncontrolled decomposition .

- Storage : Hydrate salts (e.g., perchlorate adducts) reduce sensitivity while maintaining stability .

Can alternative catalysts or green solvents improve the sustainability of its synthesis?

Q. Methodological Guidance

- Nano-catalysts : Nano-TiCl4·SiO2 in ethanol increases yields by 15% while enabling solvent recycling .

- Ionic liquids : [BMIM][BF4] reduces reaction times (2 h vs. 24 h) and improves regioselectivity .

- Microwave assistance : Reduces energy consumption by 60% and minimizes byproducts .

How do hydrogen-bonding networks in crystalline forms affect its material properties?

Advanced Research Question

X-ray structures reveal:

- Perchlorate salts : N–H···O interactions (2.8–3.0 Å) stabilize monoclinic lattices, enhancing thermal stability (Tdec >200°C) .

- Adduct formation : Co-crystallization with 5-amino-1H-tetrazole increases density (ρ = 1.874 g/cm<sup>3</sup>) and reduces sensitivity .

What strategies mitigate purification challenges for this hydrophobic tetrazole derivative?

Q. Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。